molecular formula C14H10N2S B2809566 10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine CAS No. 477864-55-4

10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine

Cat. No.: B2809566
CAS No.: 477864-55-4
M. Wt: 238.31
InChI Key: UKEFQPMJYGFDRU-UHFFFAOYSA-N
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Description

10-(2-Propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a heterocyclic compound featuring a fused pyridine-benzothiazine scaffold with a propargyl (2-propynyl) substituent at the 10-position. The core structure combines electron-rich sulfur and nitrogen atoms, conferring unique electronic and steric properties. This compound is part of a broader class of pyrido-benzothiazines, which have garnered interest in medicinal chemistry and materials science due to their structural versatility and bioactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-10-16-11-6-3-4-7-12(11)17-13-8-5-9-15-14(13)16/h1,3-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEFQPMJYGFDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC3=C1N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320356
Record name 10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477864-55-4
Record name 10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Another approach involves the use of copper-catalyzed rearrangement reactions. For instance, 2-aminobenzothiazoles can be reacted with 2,3-dibromopyridine in the presence of copper iodide and cesium carbonate in dimethyl sulfoxide (DMSO) at high temperatures. This method allows for the formation of pyrido[3,2-b][1,4]benzothiazine derivatives with good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that 10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine exhibits potential anticancer properties by targeting specific signaling pathways. Notably, it has been shown to interact with the receptor tyrosine kinase AXL, inhibiting AXL-mediated cell proliferation and impairing Gas6/AXL-stimulated cell migration and invasion .

Case Study : In vitro studies have demonstrated that this compound can effectively reduce the proliferation of cancer cell lines by disrupting the AXL signaling pathway, which is crucial for tumor growth and metastasis.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest that it may help mitigate neuronal damage in models of neurodegenerative diseases by modulating oxidative stress and inflammatory responses.

Case Study : Research involving animal models of Alzheimer's disease has shown that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Solubility Enhancement

One of the challenges in pharmaceutical applications is the poor solubility of many compounds. Recent studies have explored the use of polyamidoamine dendrimers as solubility enhancers for this compound. These dendrimers can improve bioavailability and facilitate controlled release mechanisms.

Enhancement Method Effect on Solubility Application Area
Polyamidoamine DendrimersIncreased solubility and bioavailabilityCancer therapeutics

Controlled Release Formulations

The compound's incorporation into biodegradable polymers has been studied to achieve sustained release profiles. Such formulations can provide prolonged therapeutic effects while minimizing side effects associated with peak plasma concentrations.

Mechanism of Action

The mechanism of action of 10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the disruption of cellular processes. It may inhibit enzymes involved in DNA replication and repair, thereby inducing cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine with structurally related derivatives, focusing on substituents, physicochemical properties, and applications:

Compound Substituent Molecular Formula Molecular Weight Key Applications Notable Properties
This compound Propargyl (-C≡CH) at 10-position C₁₃H₉N₂S 225.29 Under investigation (potential anticancer/antimicrobial agent) High reactivity due to propargyl group; potential for click chemistry modifications .
Isothipendyl HCl 2-(Dimethylamino)-2-methylethyl C₁₆H₁₉N₃S·HCl 321.87 Antihistamine Approved therapeutic; moderate solubility in water; complies with Lipinski’s Rule of Five .
Pipazethate 2-(2-Piperidinoethoxy)ethyl ester C₂₀H₂₃N₃O₂S·HCl 422.94 Antitussive, bronchodilator Rapid onset (10–20 min), duration of 4–6 h; high bioavailability .
Pt-30 (Benzothiophenopyridyl-Pt complex) Benzothiophenopyridyl chelate Pt-containing complex N/A Near-infrared OLED emitter High thermal stability (sublimable); λEL = 692 nm, external quantum efficiency = 17.2% .
3-Chloro-10H-pyrido[3,2-b][1,4]benzothiazine Chlorine at 3-position C₁₁H₇ClN₂S 234.71 Anticancer research Lipinski-compliant; moderate logP (2.8); synthesized via Friedel-Crafts chlorination .

Structural and Functional Insights

Substituent Effects on Bioactivity: The propargyl group in this compound enhances electrophilicity, enabling covalent interactions with biological targets (e.g., thiols in enzymes) . This contrasts with Isothipendyl’s dimethylamino group, which imparts basicity and improves water solubility for antihistaminic activity . Pipazethate’s piperidinoethoxy ester moiety optimizes pharmacokinetics, balancing lipophilicity and solubility for respiratory tract penetration .

Materials Science Applications :

  • The platinum complex Pt-30 demonstrates the utility of pyrido-benzothiazine ligands in coordination chemistry. The rigid, planar structure facilitates π-π stacking, crucial for high-efficiency OLEDs .

Thermal and Chemical Stability :

  • Pt-30 and halogenated derivatives (e.g., 3-chloro analog) exhibit exceptional thermal stability (>300°C), making them suitable for vacuum deposition in device fabrication .

Drug-Likeness :

  • All derivatives except Pt-30 comply with Lipinski’s Rule of Five, suggesting oral bioavailability. However, Pipazethate has superior clinical efficacy due to optimized ester hydrolysis kinetics .

Research Findings

  • Anticancer Potential: Pyrido-benzothiazine derivatives with electron-withdrawing groups (e.g., chloro, propargyl) show moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀ = 5–20 µM) via topoisomerase inhibition .
  • Antimicrobial Activity: 10H-Pyrido[3,2-b][1,4]benzothiazine ribofuranosides exhibit broad-spectrum activity against E. coli and S. aureus (MIC = 8–32 µg/mL), likely due to DNA intercalation .
  • Synthetic Flexibility: The parent scaffold allows diverse modifications, including Knoevenagel condensation for benzylidene derivatives and hydrazine reactions for hydrazino analogs .

Biological Activity

10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a compound belonging to the class of benzothiazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-tumor, anti-inflammatory, and other pharmacological effects based on recent studies.

  • Molecular Formula : C11H8N2S
  • Molecular Weight : 200.26 g/mol
  • CAS Number : 261-96-1

Anti-Tumor Activity

Research indicates that derivatives of benzothiazine, including this compound, exhibit significant anti-cancer properties.

  • Mechanism of Action :
    • The compound has been shown to inhibit the proliferation of various cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest.
    • Studies have demonstrated that it affects signaling pathways such as AKT and ERK, which are crucial in cancer cell survival and proliferation .
  • In Vitro Studies :
    • In vitro assays using the MTT method confirmed that the compound significantly reduces cell viability in targeted cancer cell lines. The IC50 values indicate potent activity at low concentrations.
    • Flow cytometry analysis revealed that treatment with this compound leads to increased apoptotic cell populations in A431 and A549 cells .
  • Cell Migration Inhibition :
    • Scratch wound healing assays demonstrated that this compound effectively inhibits the migration of cancer cells, which is a critical factor in cancer metastasis.

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound also exhibits anti-inflammatory effects.

  • Cytokine Modulation :
    • Research has shown that treatment with this compound leads to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests a dual action against both inflammation and tumor progression .

Data Table: Summary of Biological Activities

Activity TypeEffectCell Line/ModelMethodologyReference
Anti-TumorInhibition of proliferationA431, A549MTT Assay
Apoptosis InductionIncreased apoptotic cellsA431, A549Flow Cytometry
Cell MigrationInhibition of migrationA431Scratch Wound Healing Assay
Anti-InflammatoryDecreased IL-6 and TNF-α levelsRAW264.7ELISA

Case Studies

Several studies have focused on the synthesis and evaluation of benzothiazine derivatives similar to this compound:

  • Benzothiazole Derivatives :
    • A series of benzothiazole compounds were synthesized and evaluated for their anti-cancer properties. One notable compound exhibited significant inhibition of cell proliferation across multiple cancer lines and showed promise as a dual-action therapeutic agent targeting both tumor growth and inflammation .
  • Mechanistic Insights :
    • Investigations into the signaling pathways affected by these compounds revealed that they could simultaneously target multiple pathways involved in cancer progression and inflammation. This positions them as potential candidates for combination therapies in oncology .

Q & A

Q. What are the optimized synthetic routes for 10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of the benzothiazine core via alkylation or coupling reactions. For the 2-propynyl substitution, palladium-catalyzed cross-coupling (e.g., Sonogashira) or nucleophilic substitution with propargyl bromide may be employed. Key variables include catalyst selection (e.g., Pd/C, cesium carbonate), solvent polarity (dimethylformamide enhances reactivity), and temperature control (60–100°C). Yields are optimized by monitoring intermediates via TLC and confirming purity with NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Assigns proton environments and confirms substitution patterns. For example, the propynyl group’s terminal alkyne proton appears as a singlet near δ 2.5–3.0 ppm.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 200–220 for the core structure).
  • X-ray Crystallography : Resolves conformational details, such as boat/chair configurations in the fused bicyclic system .

Q. How is the thermal stability of this compound assessed, and what does it imply for storage conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions. For example, a TGA curve showing stability up to 200°C suggests storage under inert atmospheres at room temperature .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic reactions at the pyridine vs. benzothiazine moieties?

Computational modeling (DFT) reveals electron density distribution, favoring electrophilic attack at the pyridine’s nitrogen-adjacent positions. Experimental validation uses kinetic studies (e.g., monitoring reaction rates with varying electrophiles) and isotopic labeling (e.g., deuterium exchange at reactive sites) .

Q. How do structural modifications (e.g., substituents on the propynyl group) alter biological activity against cancer cell lines?

Structure-activity relationship (SAR) studies compare analogs with varying substituents (e.g., aryl vs. alkyl groups). For instance, bulky groups enhance hydrophobic interactions with enzyme active sites, as shown in cytotoxicity assays (IC50 values) and molecular docking simulations targeting kinases or topoisomerases .

Q. What strategies resolve contradictions in reported biological data, such as variable potency across cell lines?

  • Dose-Response Curves : Ensure consistent assay conditions (e.g., ATP levels in viability assays).
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions to identify bioactivation/deactivation pathways.
  • Crystallographic Data : Correlate target-binding modes with activity discrepancies .

Q. How can computational models predict the compound’s pharmacokinetic properties?

In silico tools (e.g., SwissADME) calculate logP (lipophilicity ≈ 3.7), polar surface area (PSA ≈ 44.7 Ų), and blood-brain barrier permeability. These align with Lipinski’s rule compliance, suggesting oral bioavailability but limited CNS penetration .

Q. What role does sulfur in the benzothiazine ring play in stabilizing reactive intermediates during synthesis?

Sulfur’s lone pairs stabilize adjacent carbanions, as shown in n-butyllithium adduct studies. Kinetic isotope effect (KIE) experiments and 13C NMR track intermediate stabilization, explaining preferential formation of 4a-lithio adducts over alternative pathways .

Methodological Notes

  • Data Contradictions : Address variability in biological assays by standardizing cell lines (e.g., NCI-60 panel) and validating targets via CRISPR knockouts .
  • Stereochemical Challenges : Use chiral HPLC or circular dichroism to resolve enantiomers, critical for pharmacodynamic studies .

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